H-DL-delta-Hydroxy-DL-Lys(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

305820-28-4 |

|---|---|

Molecular Formula |

C11H22N2O5 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

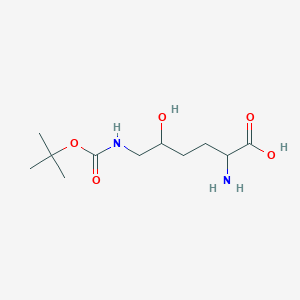

2-amino-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C11H22N2O5/c1-11(2,3)18-10(17)13-6-7(14)4-5-8(12)9(15)16/h7-8,14H,4-6,12H2,1-3H3,(H,13,17)(H,15,16) |

InChI Key |

OOAMGZCSNWGRDG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O |

Synonyms |

H-DL-delta-Hydroxy-DL-Lys(Boc)-OH; 305820-28-4; SCHEMBL12463713; CTK8F0837; H-DL-DELTA-HYDROXY-DL-LYS-OH; AM022058; RT-013201; 2-AMINO-6-[(TERT-BUTOXYCARBONYL)AMINO]-5-HYDROXYHEXANOICACID |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis method is widely employed for constructing peptides containing non-canonical amino acids like δ-hydroxylysine. In a study by, a collagen model peptide incorporating δ-O-phosphohydroxylysine was synthesized using Fmoc chemistry. While the target compound in this work differs by a phosphate group, the methodology provides a foundational framework:

-

Resin Activation : A Wang resin pre-loaded with Fmoc-protected amino acids serves as the solid support.

-

Coupling Cycles : Sequential deprotection of Fmoc groups (using 20% piperidine in DMF) and coupling of Boc-protected δ-hydroxylysine (activated with HBTU/HOBt) are performed.

-

Orthogonal Protection : The ε-amino group of lysine is protected with Boc, while the α-amino group utilizes Fmoc, enabling selective deprotection during chain elongation.

Key Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Coupling Reagents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole)

-

Temperature: Room temperature (22–25°C)

Solution-Phase Synthesis

Boc Protection of δ-Hydroxylysine

The Boc group is introduced to the ε-amino group of δ-hydroxylysine to prevent undesired side reactions. A representative protocol involves:

-

Substrate Dissolution : δ-Hydroxylysine hydrochloride is dissolved in a 1:1 mixture of water and dioxane.

-

Base Addition : Triethylamine (TEA) is added to deprotonate the ε-amino group (pH 8–9).

-

Boc Activation : Di-tert-butyl dicarbonate (Boc₂O) is introduced at 0°C, followed by stirring at room temperature for 12–24 hours.

Yield Optimization :

Racemization Techniques

To achieve the DL configuration, racemization of L- or D-δ-hydroxylysine derivatives is necessary. A Chinese patent (CN104478746B) details a catalytic racemization method using chiral lysine salts:

-

Substrate Preparation : L-δ-Hydroxylysine hydrochloride is dissolved in aqueous acetic acid (5–10% v/v).

-

Catalyst Addition : Salicylaldehyde or benzaldehyde (1–5 mol%) is introduced.

-

Thermal Racemization : The mixture is heated to 80–100°C for 6–12 hours, achieving >98% racemization.

Critical Parameters :

-

pH: 3–5 (maintained by acetic acid)

-

Catalyst Efficiency: Salicylaldehyde outperforms benzaldehyde due to enhanced Schiff base formation.

Characterization and Analytical Validation

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity:

Chromatographic Analysis

Reverse-phase HPLC (RP-HPLC) ensures enantiomeric purity:

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate structural integrity:

Synthetic Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The δ-hydroxy group may undergo undesired oxidation or elimination under acidic conditions. Mitigation includes:

Boc Deprotection Risks

Premature removal of the Boc group can occur under strongly acidic conditions. Solutions involve:

-

Mild Acid Treatment : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves Fmoc without affecting Boc.

Industrial-Scale Production Insights

Cost-Effective Racemization

The CN104478746B patent highlights a scalable racemization process:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-DL-delta-Hydroxy-DL-Lys(Boc)-OH, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of lysine derivatives, followed by hydroxylation at the delta position. Key steps include:

- Coupling Reactions : Use Fmoc- or Boc-protected intermediates for controlled peptide chain elongation, as seen in analogous Boc-Lys(Boc)-OH synthesis .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via reverse-phase HPLC with UV detection at 214 nm .

- Quality Control : Confirm structural integrity using -NMR and -NMR to verify Boc group retention and hydroxylation at the delta position .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods .

- Hazard Mitigation : Adhere to GHS guidelines:

- H302 : Avoid ingestion; use spill trays.

- H315/H319 : Use sealed containers to prevent skin/eye contact.

- H335 : Work in well-ventilated areas .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Spectroscopy :

- NMR : -NMR to confirm stereochemistry at the delta-hydroxy group; -NMR to validate Boc protection .

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm) and carbonyl peaks (1680–1720 cm) from Boc groups .

- Chromatography : HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phase for retention time consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C during coupling steps to reduce epimerization .

- Activating Agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) for efficient amide bond formation without racemization .

- Monitoring : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to quantify enantiomeric excess (ee) .

Q. What strategies resolve discrepancies in reported stability data for Boc-protected lysine derivatives?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Quantify degradation products via LC-MS .

- Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., NMR vs. mass spectrometry) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can the hydroxyl group’s hydrogen-bonding capability in this compound be experimentally validated for drug design applications?

- Methodological Answer :

- H-Bond Probing :

- Donor Capacity : Titrate with deuterated DMSO and monitor -NMR chemical shifts for O-H proton exchange .

- Acceptor Capacity : Co-crystallize with known H-bond donors (e.g., water or imidazole) and analyze via X-ray crystallography .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict interaction energies with target receptors .

Q. What experimental designs are critical for evaluating this compound’s role in peptide-based drug delivery systems?

- Methodological Answer :

- In Vitro Studies :

- Cellular Uptake : Label the compound with fluorescein isothiocyanate (FITC) and quantify internalization in cancer cell lines (e.g., HeLa) via flow cytometry .

- Stability in Serum : Incubate with fetal bovine serum (FBS) and analyze degradation kinetics using LC-MS .

- In Vivo Models : Use murine xenograft models to assess tumor targeting efficiency and pharmacokinetics (e.g., half-life, bioavailability) .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Angew. Chem. Int. Ed.) over vendor databases (excluded per guidelines) .

- Data Reproducibility : Document reaction parameters (solvent purity, catalyst ratios) and share raw spectral data in supplementary materials .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.